molecular formula C21H24Cl2N2O B5518101 3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol

3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol

Cat. No. B5518101
M. Wt: 391.3 g/mol
InChI Key: LRPDDEKWXPHPCP-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonanes and derivatives involves multiple steps, including cyclization reactions and specific substitutions. For instance, the synthesis of various 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives demonstrates the complexity and versatility of approaches to construct the bicyclic backbone, which is fundamental to the target compound (Mahmoodi, Yazdanbakhsh, Kiyani, & Sharifzadeh, 2007). Similarly, the creation of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane as a synthetic intermediate highlights the steps involved in building such complex structures (Kametani, Kigawa, & Ihara*, 1979).

Molecular Structure Analysis

The molecular structure of related compounds, characterized by X-ray crystallography and NMR spectroscopy, reveals detailed insights into the arrangement and conformation of the molecular framework. The crystal structure analysis of a similar compound showed intermolecular hydrogen bonds and a specific cis configuration of the methyl and chlorophenyl groups, providing a foundation for understanding the structural intricacies of the target compound (Wu, Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

The chemical reactivity and transformations of diazabicyclo nonanes can be exemplified by studies on their reactions with various reagents. For instance, transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane reveal the potential for cyclization and unusual cleavage reactions, indicative of the reactivity patterns that might be expected in the target compound (Nikit-skaya & Yakhontov, 1970).

Physical Properties Analysis

The physical properties, such as crystal structure and solvation effects, have been extensively studied for related compounds, providing insights into the behavior of the target molecule in various environments. Structural and wavefunctional analyses in aqueous phase and different solvent atmospheres have elucidated the impact of solvent interactions on the molecular conformation and electronic properties (Julie et al., 2021).

Future Directions

Future research on this compound could potentially involve exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and evaluating its biological activity .

properties

IUPAC Name

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O/c22-19-8-9-20(26)21(23)18(19)14-24-10-16-6-7-17(13-24)25(12-16)11-15-4-2-1-3-5-15/h1-5,8-9,16-17,26H,6-7,10-14H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDDEKWXPHPCP-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=CC=CC=C3)CC4=C(C=CC(=C4Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC=C3)CC4=C(C=CC(=C4Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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